Methyl 1-(aminomethyl)cyclopentanecarboxylate
Overview
Description
Methyl 1-(aminomethyl)cyclopentanecarboxylate: is an organic compound with the molecular formula C9H17NO2 It is a derivative of cyclopentanecarboxylate, featuring an aminomethyl group attached to the cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of methyl 1-(aminomethyl)cyclopentanecarboxylate typically begins with cyclopentanecarboxylic acid.
Esterification: The carboxylic acid group is esterified using methanol in the presence of an acid catalyst such as sulfuric acid to form methyl cyclopentanecarboxylate.
Aminomethylation: The ester is then subjected to aminomethylation using formaldehyde and ammonium chloride under basic conditions to introduce the aminomethyl group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 1-(aminomethyl)cyclopentanecarboxylate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield primary amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Primary amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: Methyl 1-(aminomethyl)cyclopentanecarboxylate is used as an intermediate in the synthesis of more complex organic molecules.
Building Block: It serves as a building block for the preparation of pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: The compound is explored for its potential as a precursor in the synthesis of biologically active molecules.
Biochemical Studies: It is used in studies involving enzyme-substrate interactions and metabolic pathways.
Industry:
Polymer Chemistry: The compound is utilized in the synthesis of specialty polymers and resins.
Material Science: It finds applications in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 1-(aminomethyl)cyclopentanecarboxylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, influencing their activity. The compound may act as an agonist or antagonist, depending on the target and the context of its use.
Comparison with Similar Compounds
Methyl 1-aminocyclopropanecarboxylate: A structural analog with a cyclopropane ring instead of cyclopentane.
Methyl 1-(aminomethyl)cyclohexanecarboxylate: A similar compound with a cyclohexane ring.
Uniqueness:
Cyclopentane Ring: The presence of a cyclopentane ring in methyl 1-(aminomethyl)cyclopentanecarboxylate imparts unique steric and electronic properties compared to its analogs.
Aminomethyl Group: The aminomethyl group provides versatility in chemical modifications and interactions with biological targets.
Properties
IUPAC Name |
methyl 1-(aminomethyl)cyclopentane-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-11-7(10)8(6-9)4-2-3-5-8/h2-6,9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGHFBRUKGNNLRN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCCC1)CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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